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Compound of Interest

Compound Name: Ivermectin Impurity H

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a broad-spectrum anti-parasitic agent, is a semi-synthetic derivative of avermectin
B1, a macrocyclic lactone produced by the fermentation of Streptomyces avermitilis. As with
any pharmaceutical compound, the identification and characterization of impurities are critical
for ensuring its safety and efficacy. Ivermectin Impurity H, identified as the monosaccharide
derivative of lvermectin Bla, is a potential process-related impurity or degradation product. Its
formal chemical name is 4'-O-De(2,6-dideoxy-3-O-methyl-a-L-arabino-hexopyranosyl)-5-O-
demethyl-22,23-dihydroavermectin Ala, with the molecular formula C41He2011 and a CAS
number of 71837-27-9.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the
unambiguous structural elucidation and quantification of active pharmaceutical ingredients
(APIs) and their impurities. This document provides detailed application notes and protocols for
the characterization of lIvermectin Impurity H using NMR spectroscopy.

Data Presentation: Predicted NMR Data for
Ivermectin Impurity H
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Due to the absence of publicly available, experimentally determined NMR data specifically for
Ivermectin Impurity H, the following tables present predicted *H and 3C NMR chemical shifts.
These predictions are based on the known NMR assignments of the parent compound,
Ivermectin Bla, and the structural difference, which is the absence of the terminal oleandrose
sugar unit at the 4' position. The signals corresponding to the remaining sugar moiety and the
aglycone are expected to be largely unperturbed, while the signals for the oleandrose unit
attached at the 13-position will show minor shifts due to the change in the neighboring group.

Table 1: Predicted *H NMR Chemical Shifts for Ivermectin Impurity H in CDCls

" Prt?dicted Chemical Multiplicity Coupling Constant
Shift (ppm) (J, H2)

H-1' ~4.7 d ~3.5

H-2' ~3.5 m

H-3' ~3.1 m

H-4' ~3.9 m

H-5' ~3.4 m

H-6' (CHs) ~1.2 d ~6.2

OCHs (C3) ~3.5 s

(Similar to lvermectin

Aglycone Protons
i Bla)

Table 2: Predicted 13C NMR Chemical Shifts for Ivermectin Impurity H in CDCIs
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Assignment Predicted Chemical Shift (ppm)
C-1 ~08

C-2' ~70

C-3 ~78

C-4' ~72

C-5' ~70

C-6' (CHs) ~18

OCHs (C3Y) ~58

Aglycone Carbons (Similar to Ivermectin Bla)

Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis

o Standard Preparation:

o Accurately weigh approximately 10 mg of the Ivermectin Impurity H reference standard
into a clean, dry NMR tube.

o Add approximately 0.7 mL of deuterated chloroform (CDCIs) with 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

o Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
o Test Sample Preparation:

o Accurately weigh a suitable amount of the ivermectin drug substance or product to be
tested for impurities into a vial.

o Dissolve the sample in a known volume of a suitable solvent (e.g., methanol or
acetonitrile).
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o If necessary, perform a solid-phase extraction (SPE) or liquid-liquid extraction to
concentrate the impurities.

o Evaporate the solvent under a stream of nitrogen.

o Re-dissolve the residue in approximately 0.7 mL of CDCIs with 0.03% v/v TMS and
transfer to an NMR tube.

Protocol 2: 'H NMR Data Acquisition

e Instrument: 500 MHz (or higher) NMR spectrometer.

e Solvent: CDClz

e Temperature: 298 K

e Pulse Sequence: Standard single-pulse (zg30 or similar).

e Acquisition Parameters:

o

Spectral Width: 16 ppm

[¢]

Number of Scans: 16 to 64 (depending on sample concentration)

[¢]

Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)

[e]

Acquisition Time: ~4 seconds

e Processing:

[¢]

Apply a line broadening of 0.3 Hz.

Perform Fourier transformation.

[e]

[e]

Phase and baseline correct the spectrum.

o

Reference the spectrum to the TMS signal at 0.00 ppm.

Protocol 3: **C NMR Data Acquisition
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e Instrument: 125 MHz (or higher) NMR spectrometer.

e Solvent: CDClz

e Temperature: 298 K

e Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

e Acquisition Parameters:
o Spectral Width: 240 ppm
o Number of Scans: 1024 or more (due to the lower sensitivity of 13C)
o Relaxation Delay (d1): 2 seconds

e Processing:

o

Apply a line broadening of 1.0 Hz.

Perform Fourier transformation.

[¢]

o

Phase and baseline correct the spectrum.

[e]

Reference the spectrum to the CDCIs solvent peak at 77.16 ppm.

Protocol 4: 2D NMR (COSY, HSQC, HMBC) for Structural
Confirmation

For unambiguous assignment of the proton and carbon signals of Impurity H, a suite of 2D
NMR experiments should be performed on a concentrated sample.

e COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

e HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-
carbon correlations.
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o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-
carbon correlations, which is crucial for connecting different spin systems and confirming the
overall structure.

Standard instrument parameters for these experiments should be utilized, with optimization of
mixing times and delays as needed based on the specific spectrometer and sample.

Mandatory Visualizations
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Experimental Workflow for Ivermectin Impurity H Characterization
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:
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'
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Caption: Experimental Workflow for Ivermectin Impurity H Characterization.
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Degradation Pathway of Ivermectin to Impurity H
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Further Acidic Hydrolysis
(- Oleandrose)

Ivermectin Aglycone

Click to download full resolution via product page

Caption: Degradation Pathway of lvermectin to Impurity H.

Discussion

The provided protocols outline a comprehensive approach for the identification and
characterization of Ivermectin Impurity H using NMR spectroscopy. The one-dimensional *H
and 3C NMR spectra will provide the initial fingerprint of the impurity, while the two-dimensional
NMR experiments are essential for the complete and unambiguous assignment of all proton
and carbon signals, thus confirming the structure.

Quantitative NMR (QNMR) can also be employed to determine the concentration of Impurity H
in a sample. This is achieved by comparing the integral of a well-resolved signal of Impurity H
with the integral of a known amount of an internal standard. For accurate quantification, it is
crucial to ensure that the relaxation delays (d1) are sufficiently long to allow for complete
relaxation of all relevant nuclei.
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The formation of lIvermectin Impurity H is primarily associated with the acidic hydrolysis of the
parent ivermectin molecule.[1][2] This involves the cleavage of the glycosidic bond of the
terminal oleandrose sugar. Further hydrolysis can lead to the formation of the ivermectin
aglycone. Therefore, monitoring for the presence of Impurity H is important in stability studies
of ivermectin, particularly in acidic conditions.

Conclusion

NMR spectroscopy is an indispensable tool for the definitive characterization of Ivermectin
Impurity H. The detailed protocols and predicted data presented in this application note
provide a robust framework for researchers, scientists, and drug development professionals to
effectively identify, quantify, and understand the significance of this impurity in ivermectin-
related materials. The use of 2D NMR techniques is highly recommended for unequivocal
structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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